

Spectroscopic Data Overview for (R)-(-)-Phenylsuccinic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-Phenylsuccinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-(-)-Phenylsuccinic acid**. The information is structured to offer easy access to quantitative data and detailed experimental methodologies, facilitating its use in research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **(R)-(-)-Phenylsuccinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Phenylsuccinic Acid

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
H- α (methine)	~4.0	Triplet (t)	CDCl ₃	
H- β (methylene)	~2.8, ~3.2	Doublet of Doublets (dd)	CDCl ₃	
Aromatic (C ₆ H ₅)	~7.3	Multiplet (m)	CDCl ₃	
Carboxylic (- COOH)	>10.0	Broad Singlet (br s)	CDCl ₃	

Note: Specific
chemical shifts
can vary slightly
depending on the
solvent and
concentration.

Data is
representative
for the
phenylsuccinic
acid structure.

Table 2: ¹³C NMR Spectroscopic Data for Phenylsuccinic Acid

Carbon	Chemical Shift (δ) ppm	Solvent
Carbonyl (-C=O)	~175, ~178	CDCl ₃
C- α (methine)	~45	CDCl ₃
C- β (methylene)	~38	CDCl ₃
Aromatic (ipso)	~138	CDCl ₃
Aromatic (ortho, meta, para)	~127-129	CDCl ₃

Note: Data is representative for the phenylsuccinic acid structure.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Phenylsuccinic Acid

Functional Group	Vibrational Mode	**Absorption Range (cm⁻¹) **	Intensity
O-H (Carboxylic Acid)	Stretch (H-bonded)	2500-3300	Broad
C-H (Aromatic)	Stretch	3000-3100	Medium
C-H (Aliphatic)	Stretch	2850-3000	Medium
C=O (Carboxylic Acid)	Stretch (Dimer)	1690-1760	Strong
C=C (Aromatic)	Stretch	1400-1600	Medium-Weak
C-O	Stretch	1210-1320	Strong
O-H	Bend	910-950	Broad, Medium

Reference: General ranges for carboxylic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Phenylsuccinic Acid

Parameter	Value	Ionization Method
Molecular Formula	C ₁₀ H ₁₀ O ₄	-
Molecular Weight	194.18 g/mol	-
Molecular Ion [M] ⁺	m/z 194	Electron Ionization (EI)

Note: Fragmentation patterns will be present, but the molecular ion peak is the most characteristic value.[\[6\]](#)

Chiroptical Spectroscopy

Table 5: Optical Rotation Data for (R)-(-)-Phenylsuccinic Acid

Parameter	Value
Specific Rotation [α] ²⁰ /D	-175° ± 4° (c=1% in acetone)
Reference: [7]	

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 10-20 mg of (R)-(-)-Phenylsuccinic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[\[8\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[\[8\]](#)

- If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).[8]
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument (typically ~4 cm).
- Instrumentation and Data Acquisition:
 - Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 400 MHz or higher.
 - Nucleus: ^1H for proton NMR, ^{13}C for carbon NMR.
 - Probe Temperature: Set to a standard ambient temperature, typically 25°C (298 K).[9]
 - ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
 - ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled single-pulse experiment.
 - Spectral Width: Approximately 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Technique):
 - Grind a small amount (1-2 mg) of **(R)-(-)-Phenylsuccinic acid** with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press.
 - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
- Instrumentation and Data Acquisition:
 - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 cm^{-1} to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis.
- Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption peaks.

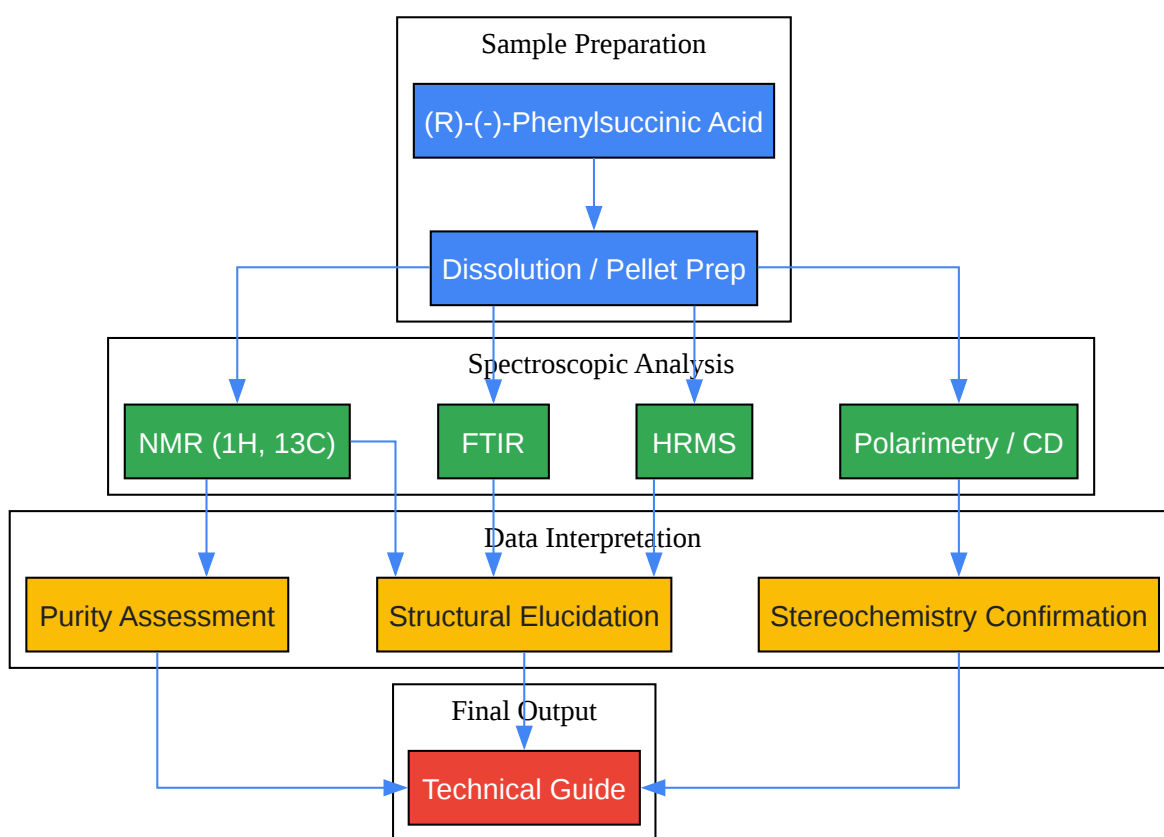
Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of **(R)-(-)-Phenylsuccinic acid** (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
 - For Electrospray Ionization (ESI), the solution can be directly infused or injected into the LC-MS system.
 - For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable. Derivatization may be required to increase volatility.[\[10\]](#)
- Instrumentation and Data Acquisition (High-Resolution MS):
 - Instrument: A mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Magnetic Sector instrument.
 - Ionization Source: Electrospray Ionization (ESI) in negative ion mode is common for carboxylic acids. Electron Ionization (EI) can also be used.
 - Mass Analyzer Mode: Full scan mode to detect the molecular ion and major fragments.
 - Mass Range: Set a range appropriate for the compound, for example, m/z 50-500.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion peak.
 - Calculate the exact mass and compare it with the theoretical mass of the elemental formula ($C_{10}H_{10}O_4$) to confirm the composition.

- Analyze the fragmentation pattern to gain further structural information.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral organic compound like **(R)-(-)-Phenylsuccinic acid**.



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Caption: Workflow for Spectroscopic Characterization.

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